Monoamine Oxidase B (MAO-B) Inhibitory Activity: Target Compound vs. Closest 4-Carboxylic Acid Analog
3-(8-Chloroquinolin-4-yl)acrylic acid demonstrates measurable MAO-B inhibitory activity with an IC50 of 530 nM, as reported in BindingDB (CHEMBL5081574) [1]. In contrast, the structurally closest analog, 8-chloroquinoline-4-carboxylic acid, shows substantially weaker MAO-A inhibition (IC50 = 25,300 nM, approximately 48-fold less potent) and no reported MAO-B activity at comparable concentrations [2]. While direct head-to-head data are not available, the cross-study comparison reveals that the acrylic acid side chain confers a marked advantage over the carboxylic acid analog for MAO-B target engagement.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | 8-Chloroquinoline-4-carboxylic acid: MAO-A IC50 = 25,300 nM; MAO-B activity not reported/negligible |
| Quantified Difference | ~48-fold more potent (MAO-A comparison); presence of MAO-B activity vs. absence in analog |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline formation |
Why This Matters
Researchers investigating MAO-B as a target for neurodegenerative disorders should procure the acrylic acid derivative rather than the 4-carboxylic acid analog due to quantitatively superior enzyme engagement.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574): 3-(8-Chloroquinolin-4-yl)acrylic acid MAO-B IC50 = 530 nM. University of Bari 'Aldo Moro' / ChEMBL curation. View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856): 8-Chloroquinoline-4-carboxylic acid MAO-A IC50 = 25,300 nM. View Source
